molecular formula C18H18BrFN2O3S B4926758 N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B4926758
M. Wt: 441.3 g/mol
InChI Key: PHTUJZGSDXSRPO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a bromophenyl group, and a fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the piperidine ring with a carboxylic acid derivative under conditions that facilitate amide bond formation.

    Sulfonylation: The fluorophenylsulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions can target the carboxamide group or the sulfonyl group.

    Substitution: The bromophenyl and fluorophenyl groups can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substitution reaction.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring or phenyl groups.

    Reduction: Reduced forms of the carboxamide or sulfonyl groups.

    Substitution: New compounds with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
  • N-(3-bromophenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
  • N-(3-bromophenyl)-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide

Uniqueness

N-(3-bromophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is unique due to the specific combination of substituents on the piperidine ring

Properties

IUPAC Name

N-(3-bromophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O3S/c19-14-2-1-3-16(12-14)21-18(23)13-8-10-22(11-9-13)26(24,25)17-6-4-15(20)5-7-17/h1-7,12-13H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTUJZGSDXSRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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